Taxoquinone
Overview
Description
Taxoquinone is a diterpenoid compound isolated from the plant Metasequoia glyptostroboides. It has garnered significant attention due to its diverse pharmacological properties, including anticancer, antiviral, and antifungal activities .
Biochemical Analysis
Biochemical Properties
Taxoquinone plays a role in biochemical reactions, particularly as an antioxidant . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is largely based on its redox properties, which allow it to act as an electron carrier .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has shown anticancer effects by inhibiting the 20S human proteasome . It also displayed significant antiviral effects against the H1N1 influenza virus in a cytopathic reduction assay on MDCK cell line . Furthermore, it has been found to have a detrimental effect on the morphology of Candida species .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It can modulate reactive oxygen species levels in tumor cells, arrest the cell cycle in the G2/M phase, and affect molecular targets including p53 and STAT3 . It can also trigger the mitochondrial apoptosis pathway . By adjusting AMPK, this compound can regulate cellular metabolism and energy hemostasis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to display its anticancer effect in terms of its ability to inhibit 20S human proteasome . Moreover, this compound (500 µg/mL) displayed significant antiviral effect against H1N1 influenza virus in cytopathic reduction assay on MDCK cell line .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Taxoquinone can be synthesized through the oxidation of ferruginol with benzoyl peroxide. This reaction yields 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene, which is subsequently converted into this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of plant-derived precursors and standard organic synthesis techniques .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, which are crucial for its synthesis.
Reduction: It can be reduced under specific conditions to yield various derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Benzoyl peroxide is commonly used in the oxidation of ferruginol to produce this compound.
Reducing Agents: Various reducing agents can be employed to modify this compound’s structure.
Solvents: Organic solvents like dichloromethane and ethanol are often used in these reactions.
Major Products Formed:
Oxidation Products: 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene.
Reduction Products: Various reduced derivatives of this compound.
Scientific Research Applications
Mechanism of Action
Taxoquinone exerts its effects through various molecular mechanisms:
Anticancer Activity: It inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells.
Antiviral Activity: this compound inhibits the replication of the influenza A (H1N1) virus by interfering with viral protein synthesis.
Antifungal Activity: It disrupts the cell membrane integrity of Candida species, leading to cell death.
Comparison with Similar Compounds
Taxoquinone is structurally related to other diterpenoids, such as:
- Neocryptotanshinone II
- Neocryptotanshinone
- Royleanone
- Horminone
- 16-Acetoxy-7-O-acetylhorminone
- Lophanthoidin E
- Lophanthoidin F
- Lophanthoidin B
Uniqueness: this compound stands out due to its broad spectrum of biological activities, including its potent anticancer, antiviral, and antifungal properties. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZYPYJGZYLHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944381 | |
Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21764-41-0, 21887-01-4 | |
Record name | TAXOQUINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HORMINON | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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